
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C25H19BrF3N3OS and its molecular weight is 546.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-bromophenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, characterization, and biological activities, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The molecular formula of the compound is C20H16BrF3N4OS, with a molecular weight of approximately 497.33 g/mol. The synthesis typically involves multi-step reactions, including the formation of the imidazole ring and subsequent functionalization with thiol and acetamide groups.
Synthesis Overview
- Starting Materials : 4-bromophenyl derivatives, trifluoromethyl phenyl compounds, and appropriate reagents for imidazole synthesis.
- Reaction Conditions : Alkaline medium for S-alkylation, followed by reductive processes to yield the final product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound, particularly against various bacterial strains. For instance, in vitro testing has shown significant inhibition against Clostridium difficile with an IC50 value ranging from 0.10 to 0.24 μM, indicating strong antibacterial activity compared to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for anticancer properties. In cell line studies, it demonstrated cytotoxic effects with IC50 values below those of established chemotherapeutics such as doxorubicin. The presence of the thiazole moiety appears crucial for enhancing cytotoxicity, as seen in related compounds .
The proposed mechanism of action involves:
- Inhibition of Key Enzymes : Compounds similar to this one have been shown to inhibit FabK enzymes crucial for bacterial cell wall synthesis.
- Cell Cycle Disruption : Observations suggest that treatment with this compound can lead to cell cycle arrest in cancer cells, promoting apoptosis.
Table 1: Biological Activity Summary
Biological Activity | Test Organism/Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Antibacterial | C. difficile | 0.10 - 0.24 | |
Anticancer | A-431 Cell Line | <1.0 | |
Anticancer | Jurkat Cell Line | <1.0 |
Case Study 1: Antibacterial Efficacy
In a recent study, the compound was tested against multiple strains of C. difficile. The results indicated not only effective inhibition but also synergy when combined with other antibiotics, suggesting potential for combination therapies in resistant infections.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on various cancer cell lines, including A-431 and Jurkat cells. The results consistently showed that the compound induced apoptosis through caspase activation pathways, highlighting its potential as a therapeutic agent in oncology.
Propiedades
IUPAC Name |
2-[5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19BrF3N3OS/c1-16-5-11-20(12-6-16)31-23(33)15-34-24-30-14-22(17-7-9-19(26)10-8-17)32(24)21-4-2-3-18(13-21)25(27,28)29/h2-14H,15H2,1H3,(H,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDBWBBZXKQPEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19BrF3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.